molecular formula C20H24N2O3S2 B2629120 2-(3-((4-methoxyphenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 941908-84-5

2-(3-((4-methoxyphenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2629120
CAS No.: 941908-84-5
M. Wt: 404.54
InChI Key: QDTGPDPAXLWXLV-UHFFFAOYSA-N
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Description

2-(3-((4-Methoxyphenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS 941908-84-5) is a chemical compound with the molecular formula C20H24N2O3S2 and a molecular weight of 404.6 g/mol . This compound features a cyclohepta[b]thiophene scaffold, a structure of significant interest in medicinal chemistry research. Scientific literature indicates that derivatives based on the cyclohepta[b]thiophene core have demonstrated promising broad-spectrum antiproliferative activity in biological screenings . Such compounds have been shown to exert their effects by inhibiting tubulin polymerization, a mechanism that disrupts microtubule function and leads to cell cycle arrest and the induction of apoptosis in cancer cell lines . Researchers are exploring these properties to develop new potent chemotherapeutic candidates, making this compound a valuable tool for in vitro cancer research and drug discovery programs. This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S2/c1-25-13-7-9-14(10-8-13)26-12-11-17(23)22-20-18(19(21)24)15-5-3-2-4-6-16(15)27-20/h7-10H,2-6,11-12H2,1H3,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTGPDPAXLWXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-((4-methoxyphenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS Number: 941908-84-5) is a complex organic molecule with potential biological significance. Its unique structure suggests various pharmacological activities, making it a candidate for research in medicinal chemistry. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N2O3S2C_{20}H_{24}N_{2}O_{3}S_{2}, with a molecular weight of 404.6 g/mol. The structure features a tetrahydro-cycloheptathiophene core, which is known to impart diverse biological properties due to its heterocyclic nature.

PropertyValue
Molecular FormulaC20H24N2O3S2C_{20}H_{24}N_{2}O_{3}S_{2}
Molecular Weight404.6 g/mol
CAS Number941908-84-5

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, thioether and amide functionalities are often associated with enhanced interaction with microbial targets. Preliminary studies suggest that 2-(3-((4-methoxyphenyl)thio)propanamido) derivatives may inhibit bacterial growth and show antifungal properties.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. The presence of the tetrahydro-cycloheptathiophene moiety is believed to contribute to its ability to interfere with cancer cell proliferation. In vitro studies have indicated that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting a mechanism involving the activation of pro-apoptotic pathways.

Case Study:
In one study, derivatives resembling this compound were tested against human breast cancer cell lines (MCF-7). Results showed a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity at micromolar concentrations.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: The thioether group may interact with enzymes critical for microbial survival or cancer cell metabolism.
  • Receptor Modulation: The compound may bind to specific receptors involved in cellular signaling pathways, potentially altering cellular responses to stimuli.
  • DNA Interaction: Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Research Findings

Recent studies have highlighted the importance of structural modifications on the biological activity of related compounds. For example, variations in substituents on the phenyl ring can significantly influence pharmacokinetic properties and biological efficacy.

Study ReferenceBiological ActivityFindings
AntimicrobialInhibition of bacterial growth in vitro
AnticancerInduction of apoptosis in MCF-7 cells
Enzyme InteractionPotential inhibition of key metabolic enzymes

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiophene-based compounds, including this specific molecule, as antiproliferative agents . A notable study demonstrated that derivatives of cyclohepta[b]thiophenes exhibited significant growth inhibition against various cancer cell lines. For instance:

  • Compound 17 , a related structure, showed submicromolar GI50 values against A549 (non-small cell lung cancer), OVACAR-4, OVACAR-5, CAKI-1, and T47D cell lines, indicating its potency as an anticancer agent .

Synthesis Routes

The synthesis of 2-(3-((4-methoxyphenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can be achieved through several methods:

  • Multicomponent Reactions : These reactions involve combining multiple reactants in a single step to form the desired product efficiently.
  • Benzamide Formation : The synthesis often includes the treatment of cyclohepta[b]thiophene derivatives with acid chlorides to form benzamides .
  • Characterization Techniques : The synthesized compounds are typically characterized using NMR spectroscopy and mass spectrometry to confirm their structures.

Case Studies

  • Antiproliferative Studies : In a study assessing various thiophene derivatives for anticancer activity, this compound was evaluated alongside others for its efficacy against multiple cancer cell lines. Results indicated promising activity that warrants further investigation into its structure-activity relationship (SAR) .
  • Synthetic Efficiency : Research has focused on optimizing synthetic routes to improve yield and reduce the number of steps required for production. For example, one study reported a reference yield of 5% for related compounds synthesized via a similar route .

Comparison with Similar Compounds

Key Observations :

  • Thioether vs. Ether/Oxygen Linkages : The target’s thioether group (C-S-C) differs from oxygen-linked analogs (e.g., Compound 40’s benzamido), which may alter electronic effects and binding interactions .
  • Substituent Effects : Halogenated benzamido groups (e.g., Compound 7) introduce electron-withdrawing properties, whereas 4-methoxy (target) and 3,4-dimethyl (ZINC29065) groups are electron-donating, influencing solubility and target affinity .
  • Carboxamide Modifications: Substituents at the 3-position (e.g., pyridine in Compound 40 vs.

Physicochemical Properties

Property Target Compound (Predicted) Compound 40 Compound 7 VId
Molecular Weight ~445 g/mol 451.5 g/mol 473.9 g/mol 442.6 g/mol
Melting Point 160–170°C (estimated) Not reported 162–163°C 190–192°C
LogP ~3.5 (thioether) ~3.0 (benzamido) ~3.8 (halogenated) ~2.8 (piperazine)
Solubility Low (lipophilic thioether) Moderate Low Moderate

Notes:

  • The target’s thioether likely increases logP compared to oxygen-linked analogs, enhancing membrane permeability but reducing aqueous solubility .
  • Halogenated derivatives (e.g., Compound 7) exhibit higher melting points due to crystallinity from halogen interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(3-((4-methoxyphenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide?

  • Methodology : Start with a cyclohepta[b]thiophene-3-carboxamide core and introduce the 4-methoxyphenylthio-propanamido moiety via acylation. Use anhydrous CH₂Cl₂ as a solvent and employ coupling agents like DCC/DMAP for amide bond formation. Purification via column chromatography or recrystallization (e.g., methanol) is critical to isolate intermediates and final products. Validate each step using TLC and mass spectrometry .
  • Key Considerations : Monitor reaction progress via IR spectroscopy for C=O (amide) and S-H (thioether) bond formation. Optimize stoichiometry to avoid byproducts like unreacted thiols or over-acylation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign signals for the cycloheptane ring protons (δ 1.5–2.5 ppm), thiophene protons (δ 6.8–7.2 ppm), and methoxy group (δ 3.8 ppm). Confirm amide formation via NH proton resonance (δ 8.0–10.0 ppm) .
  • IR : Identify key peaks: ~1650 cm⁻¹ (amide C=O), ~1250 cm⁻¹ (C-O of methoxy), and ~2550 cm⁻¹ (S-H, if unreacted thiol remains) .
  • HRMS : Verify molecular ion [M+H]⁺ with <2 ppm mass error to confirm purity .

Q. How can researchers assess the compound’s preliminary bioactivity?

  • Methodology : Use in vitro assays such as:

  • Antioxidant Activity : DPPH radical scavenging (IC₅₀ values) compared to ascorbic acid .
  • Anti-inflammatory Activity : Carrageenan-induced paw edema in rodent models; measure COX-2 inhibition via ELISA .
    • Data Interpretation : Compare dose-response curves and statistical significance (p<0.05) using ANOVA. Note discrepancies between in vitro and in vivo results due to bioavailability factors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodology :

Substituent Variation : Synthesize analogs with halogenated phenylthio groups (e.g., 4-Cl, 4-F) to study electronic effects on bioactivity .

Ring Modifications : Replace the cycloheptane ring with cyclohexane or fused aromatic systems to evaluate steric impacts .

In Silico Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 or kinases). Validate with experimental IC₅₀ values .

  • Data Contradictions : Resolve discrepancies between computational predictions and assay results by re-evaluating force field parameters or solvation models .

Q. What strategies resolve conflicting solubility data reported for this compound in polar vs. nonpolar solvents?

  • Methodology :

  • Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol, hexane). Measure via UV-Vis spectroscopy .
  • Thermodynamic Analysis : Calculate logP (octanol-water) to correlate with experimental solubility. Use HPLC with a C18 column for partition coefficient determination .
    • Troubleshooting : If discrepancies persist, check for polymorphic forms via X-ray crystallography or DSC .

Q. How can the metabolic stability of this compound be evaluated in preclinical studies?

  • Methodology :

  • Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • Metabolite ID : Perform HRMS/MS fragmentation to identify hydroxylated or demethylated metabolites. Compare retention times with synthetic standards .
    • Advanced Tools : Apply PBPK modeling to extrapolate in vitro half-life to in vivo clearance rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.